1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multi-step reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazole ring . This reaction is often catalyzed by vitamin B1 and can be carried out under mild conditions, yielding high purity products .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of green catalysts, such as vitamin B1, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Halogenation and nitration reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyrazolones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-fluorophenyl)-1H-pyrazole
- 1-(4-Chlorophenyl)-3-(2-fluorophenyl)-1H-pyrazol-5-amine
Uniqueness
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C20H18ClFN4O |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H18ClFN4O/c21-15-7-5-14(6-8-15)17-13-18(24-23-17)20(27)26-11-9-25(10-12-26)19-4-2-1-3-16(19)22/h1-8,13H,9-12H2,(H,23,24) |
InChI Key |
CXQJEGSEUXSUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.